

# Comprehensive Application Notes and Protocols for Tebufenpyrad in Greenhouse Crops

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tebufenpyrad

CAS No.: 119168-77-3

Cat. No.: S544821

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## Introduction to Tebufenpyrad

**Tebufenpyrad** is a pyrazole carboxamide acaricide and insecticide that has been in commercial use since 1993, with registrations in Japan, the United States (2002), and various European countries. It is classified as a **mitochondrial complex I electron transport inhibitor** (IRAC Group 21A) that specifically blocks NADH oxidation, resulting in rapid cessation of feeding and mortality in target pests. The compound exhibits **both contact and stomach action** against all developmental stages of mites, including eggs, larvae, nymphs, and adults. **Tebufenpyrad** demonstrates **translaminar movement** within plant tissues, enabling control of pests on both upper and lower leaf surfaces, though it lacks true systemic activity within the vascular system. Its rapid knockdown effect typically achieves complete mite control within 48 hours of application, with residual activity persisting for up to five weeks under optimal conditions.

Table 1: Basic Chemical and Physical Properties of **Tebufenpyrad**

Property	Specification
IUPAC Name	N-(4-tert-butylbenzyl)-4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide

Property	Specification
CAS Registry Number	119168-77-3
Molecular Formula	C <sub>18</sub> H <sub>24</sub> ClN <sub>3</sub> O
Molecular Weight	333.8 g/mol
Physical State	Colorless crystalline solid
Melting Point	61-62°C
Vapor Pressure	<1 × 10 <sup>-2</sup> mPa (25°C)
Octanol-Water Partition Coefficient (log P)	4.93
Water Solubility (pH 7, 20°C)	2.39 mg/L
Stability	Stable to hydrolysis (DT <sub>50</sub> >28 days at pH 5, 7, and 9)

## Application Guidelines for Greenhouse Crops

### Labeled Crops and Target Pests

**Tebufenpyrad** is registered for use on a wide range of greenhouse crops, including **tomatoes, peppers, cucumbers, eggplants, strawberries, ornamentals, and various leafy vegetables**. It provides effective control against multiple mite species across the Tetranychus, Panonychus, Oligonychus, and Eotetranychus genera, including the **two-spotted spider mite (Tetranychus urticae)**, **European red mite (Panonychus ulmi)**, and **fruit tree red spider mite**. The compound also exhibits secondary activity against **hemipteran pests** such as aphids, though its primary use remains focused on mite management.

### Application Rates and Timing

Table 2: **Tebufenpyrad** Application Rates for Major Greenhouse Crops

Crop	Application Rate	Application Volume	PHI (Days)	Maximum Applications per Season
Tomatoes	500 g ai/ha	10 g ai/hL	7	1
Peppers	500 g ai/ha	10 g ai/hL	7	1
Cucumbers	500 g ai/ha	10 g ai/hL	7	1
Eggplants	500 g ai/ha	10 g ai/hL	7	1
Strawberries	500 g ai/ha	10 g ai/hL	7	1
Ornamentals	500 g ai/ha	10 g ai/hL	-	1

Greenhouse applications should be made when **monitoring programs** detect early infestations, as **tebufenpyrad** is most effective against developing populations before they reach damaging levels. For optimal coverage, applications should utilize **medium-fine sprays** with sufficient volume to ensure thorough coverage of both upper and lower leaf surfaces. Due to the high risk of resistance development, **only one application per growing season** is recommended, with rotation to acaricides from different IRAC mode of action groups.

## Formulations and Compatibility

**Tebufenpyrad** is commercially available in several formulations, including **emulsifiable concentrates (EC) at 10-20%**, **wettable powders (WP) at 10-20%**, **water-dispersible granules**, and **oil-in-water emulsions**. The selection of formulation type should consider compatibility with existing spray equipment, potential for phytotoxicity, and required residue profiles. Compatibility studies with other pesticides should be conducted on a small scale before mixing in commercial applications, though the compound is generally compatible with most commonly used greenhouse pesticides except strongly alkaline mixtures.

## Residue Dynamics and Pre-Harvest Intervals

## Dissipation Patterns in Greenhouse Crops

Recent studies have investigated the **dissipation dynamics** of **tebufenpyrad** across various crops to establish appropriate pre-harvest residue limits (PHRLs). In angelica leaves, field trials demonstrated a biological half-life of 3.0-4.2 days for **tebufenpyrad**, with dissipation constants ranging between 0.0960 and 0.1725 across different growing regions [1]. This rapid dissipation follows **first-order kinetics**, with residue levels decreasing to below maximum residue limits (MRLs) within the established pre-harvest interval (PHI) of 7 days when applied according to label directions.

Strawberry studies have further confirmed that **tebufenpyrad** exhibits a **dissipation half-life of 1.3-4.8 days** across various pesticide classes, consistent with the pattern observed in leafy vegetables [2]. The compound's relatively short persistence profile reduces the risk of extended residual activity while providing sufficient protection during critical pest management periods. The establishment of PHRLs enables growers to monitor residue levels before harvest and make informed decisions regarding harvest timing to ensure compliance with MRL regulations.

## Maximum Residue Limits and International Standards

Table 3: Maximum Residue Limits (MRLs) for **Tebufenpyrad** in Select Crops

Commodity	MRL (mg/kg)	Region/Regulating Body
Pome Fruits	0.2-0.5	European Union
Strawberries	0.5-1.0	European Union
Tomatoes	0.5-1.0	European Union
Cucumbers	0.2-0.5	European Union
Peppers	0.5-1.0	European Union
Leafy Vegetables	1.0-2.0	European Union

The European Union has established a comprehensive regulatory framework for **tebufenpyrad** under Regulation (EC) No 396/2005, with approval currently extending until **January 31, 2027** [3]. The compound has been identified as a **candidate for substitution** due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria, indicating the need for particularly careful risk mitigation measures during use. The acceptable daily intake (ADI) for **tebufenpyrad** has been established at **0.02 mg/kg body weight** by the Joint Meeting on Pesticide Residues (JMPR), with an acute reference dose (ARfD) of the same value.

## Safety and Environmental Considerations

### Toxicological Profile

**Tebufenpyrad** exhibits moderate acute oral toxicity, with LD<sub>50</sub> values of 595 mg/kg for male rats and 997 mg/kg for female rats. The acute percutaneous LD<sub>50</sub> in rats exceeds 2000 mg/kg, indicating low dermal absorption potential. The compound is **non-irritating to skin** but **slightly irritating to eyes** in rabbit studies and does not function as a skin sensitizer in guinea pig models [4]. Inhalation toxicity studies demonstrated LC<sub>50</sub> values of 2660 mg/m<sup>3</sup> for male rats and >3090 mg/m<sup>3</sup> for female rats.

Recent investigations into cellular effects have revealed that **tebufenpyrad** can **induce cell cycle arrest** at the G1 phase and **disrupt calcium homeostasis** in mammalian cells at concentrations exceeding typical environmental exposure levels [5]. In porcine trophectoderm and luminal epithelial cells, **tebufenpyrad** triggered **apoptosis and excessive reactive oxygen species production**, potentially affecting implantation processes [6]. Hepatic toxicity studies using human HepaRG cells demonstrated that **tebufenpyrad** undergoes extensive metabolism in liver systems and can influence **PPAR $\gamma$  and STAT signaling pathways** at micromolar concentrations [7].

### Ecotoxicology and Environmental Fate

**Tebufenpyrad** presents **high toxicity to aquatic organisms**, particularly fish, with a 48-hour LC<sub>50</sub> for carp of 0.073 mg/L [4]. Daphnia species also show sensitivity, with a 3-hour LC<sub>50</sub> of 1.2 mg/L. In contrast, the compound demonstrates **low toxicity to honeybees** and birds, with acute oral LD<sub>50</sub> for mallard ducks >2000 mg/kg and dietary LC<sub>50</sub> for mallard ducks and bobwhite quail >5000 mg/kg diet.

Environmental fate studies indicate that **tebufenpyrad** undergoes **aerobic degradation in soil** with a half-life of 20-30 days. The soil adsorption coefficient (K<sub>oc</sub>) ranges from 1380 to 4930, indicating moderate to high adsorption potential and low mobility in most agricultural soils. The compound is classified as "**not readily biodegradable**" and poses a category 1 hazard for both acute and chronic risk to aquatic environments [3]. These environmental characteristics necessitate careful application practices in greenhouse settings to prevent contamination of water systems through drainage or runoff.

## Resistance Management

Several mite species, including *Tetranychus urticae* and *Yetranychus kanzawai*, have demonstrated the capacity to develop resistance to **tebufenpyrad** [3]. To mitigate resistance development, implement the following strategies:

- **Rotate applications** with acaricides from different IRAC mode of action groups
- **Limit to one application** per growing season on any given crop
- **Combine with non-chemical control methods** such as biological controls
- **Monitor efficacy** closely to detect early signs of decreasing sensitivity
- **Implement refuge areas** where susceptible populations can persist

## Experimental Protocols

### Residue Analytical Method for Plant Tissues

#### 5.1.1 Scope and Principle

This protocol describes a precise and accurate method for determining **tebufenpyrad** residues in greenhouse crop matrices using **QuEChERS extraction** followed by **LC-MS/MS analysis**. The method has been validated for various crops including tomatoes, cucumbers, peppers, strawberries, and leafy vegetables with a limit of quantification (LOQ) of 0.01 mg/kg [1].

#### 5.1.2 Reagents and Materials

- **Reference standards:** **Tebufenpyrad** (purity ≥98.0%)
- **Solvents:** HPLC-grade acetonitrile, methanol, LC-MS grade water

- **QuEChERS extraction kits:** Containing 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogen citrate sesquihydrate
- **d-SPE cleanup kits:** Containing PSA (25 mg) and MgSO<sub>4</sub> (150 mg)
- **Mobile phase additives:** Ammonium formate (10 M), formic acid (99.0%)

#### 5.1.3 Equipment

- **Liquid chromatography** system with reverse-phase C18 column (100 mm × 2.1 mm, 1.8 μm)
- **Tandem mass spectrometer** with electrospray ionization (ESI) source
- **Analytical balance** (precision 0.0001 g)
- **Centrifuge** (capable of 5000 × g)
- **Vortex mixer**
- **Ultrasonic bath**

#### 5.1.4 Sample Preparation and Extraction

- **Homogenization:** Representative crop samples are homogenized using a food processor at high speed until a consistent paste is achieved.
- **Weighing:** Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.
- **Extraction:** Add 10 mL acetonitrile and shake vigorously for 1 minute.
- **Salt addition:** Add contents of QuEChERS extraction pouch and shake vigorously for 3 minutes.
- **Centrifugation:** Centrifuge at 5000 × g for 5 minutes at 20°C.
- **Cleanup:** Transfer 6 mL supernatant to d-SPE tube containing PSA and MgSO<sub>4</sub>, shake for 1 minute, and centrifuge at 5000 × g for 5 minutes.
- **Filtration:** Transfer supernatant to autosampler vials through a 0.22-μm PTFE filter.

#### 5.1.5 LC-MS/MS Analysis Conditions

- **Column temperature:** 40°C
- **Injection volume:** 5 μL
- **Mobile phase A:** 5 mM ammonium formate in water with 0.1% formic acid
- **Mobile phase B:** Methanol with 0.1% formic acid
- **Flow rate:** 0.3 mL/min
- **Gradient program:** Initial 20% B (0-1 min), increase to 95% B (1-8 min), hold 95% B (8-12 min), return to 20% B (12-12.1 min), equilibrate (12.1-15 min)
- **Ionization mode:** Positive electrospray (ESI+)
- **Multiple reaction monitoring (MRM) transitions:** 334.1 → 145.1 (quantitation), 334.1 → 117.1 (confirmation)

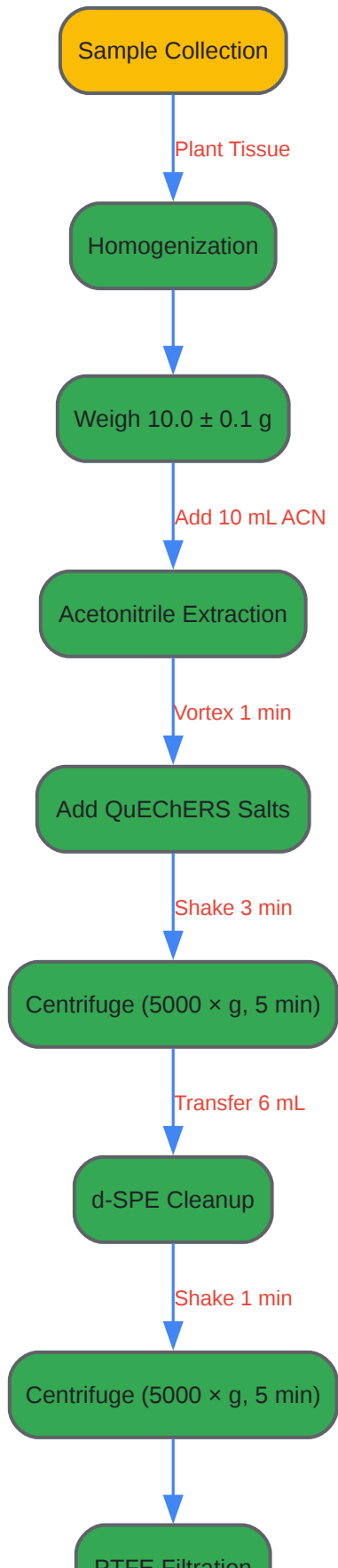
#### 5.1.6 Method Validation Parameters

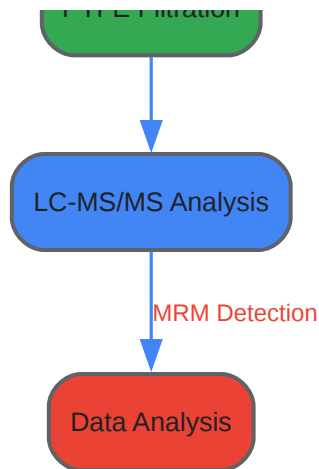
The method validation should demonstrate:

- **Linearity:** Correlation coefficient ( $R^2$ )  $\geq 0.999$  in range 0.005-0.5 mg/kg
- **Accuracy:** Recovery rates of 94.5-111.1% for fortification levels
- **Precision:** Relative standard deviation (RSD)  $\leq 20\%$  for repeated analyses
- **Matrix effects:** Evaluation and compensation using matrix-matched calibration standards

The following diagram illustrates the complete analytical workflow:

## Residue Analytical Workflow for Tebufenpyrad



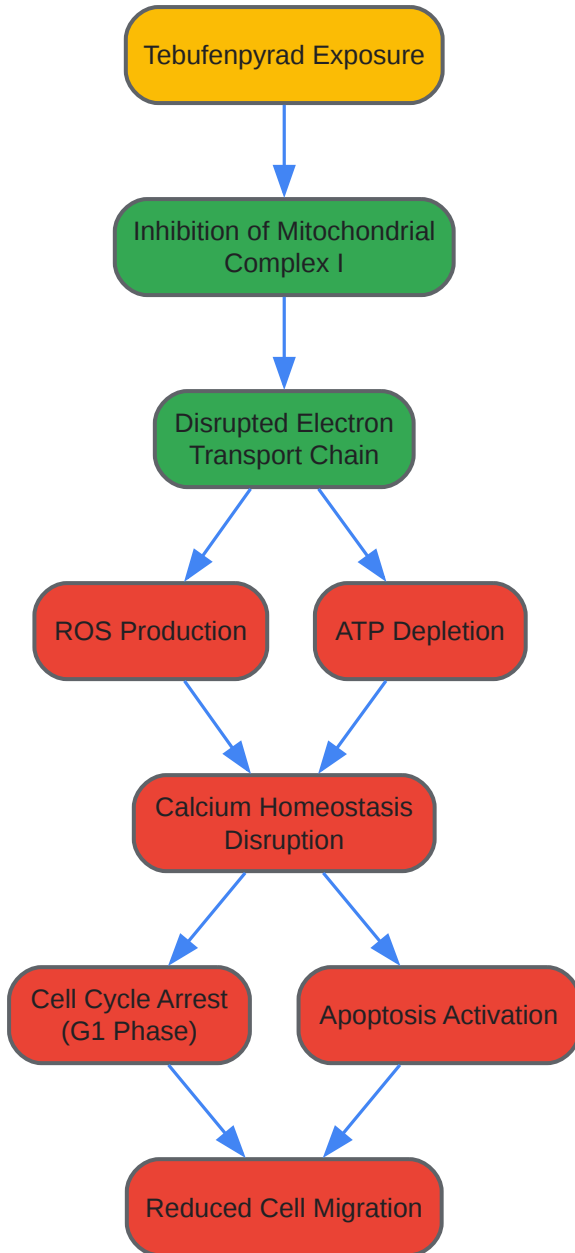


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## Mode of Action and Biochemical Effects

**Tebufenpyrad** functions as a potent inhibitor of mitochondrial electron transport at **complex I (NADH:ubiquinone oxidoreductase)**, specifically blocking electron transfer from NADH to ubiquinone. This inhibition disrupts the proton gradient across the mitochondrial inner membrane, ultimately impairing ATP synthesis through oxidative phosphorylation. The following diagram illustrates the molecular mechanisms and cellular consequences of **tebufenpyrad** exposure:

## Molecular Mechanism of Tebufenpyrad Toxicity



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The primary biochemical effects begin with the specific inhibition of mitochondrial complex I enzymes without affecting other respiratory chain complexes [7]. This inhibition leads to **reactive oxygen species (ROS) overproduction** and **general ATP depletion** throughout exposed cells. The resulting energy crisis and oxidative stress trigger **disruption of calcium homeostasis** in both cytosol and mitochondria, activating several stress response pathways.

At the cellular level, these disruptions manifest as **cell cycle arrest in the G1 phase** and reduced migratory capacity in various cell types [5]. Longer exposures or higher concentrations ultimately activate **apoptotic pathways** through both mitochondrial and death receptor signaling cascades. In mammalian reproductive systems, these effects can potentially compromise implantation processes through effects on both trophectoderm and uterine epithelial cells [6]. In hepatic systems, **tebufenpyrad** exposure influences **PPAR $\gamma$**  and **STAT signaling pathways**, potentially disrupting metabolic functions [7].

## Conclusion

**Tebufenpyrad** remains a valuable tool for integrated mite management in greenhouse production systems when used according to established guidelines. Its **rapid knockdown activity** against multiple mite developmental stages, combined with **favorable safety profiles** for pollinators and mammals when properly applied, supports its continued use in resistance management rotations. However, the compound's **high aquatic toxicity** and **potential for resistance development** necessitate careful application practices and adherence to restricted use patterns.

Future research directions should focus on **optimizing application timing** through improved monitoring techniques, **developing precision application technologies** to reduce environmental loading, and **elucidating sublethal effects** on non-target organisms at field-realistic concentrations. Additionally, further investigation into the **molecular mechanisms** underlying its effects on mammalian systems will contribute to more comprehensive risk assessments and application safety guidelines.

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